4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in pharmaceutical and chemical research due to its potential biological activities and its role as an intermediate in the synthesis of various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of diethyl malonate with allyl bromide to form an intermediate, which then undergoes cyclization with amidine to form the pyrimidine ring . The chlorination step is often carried out using phosphorus oxychloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is structurally similar and is also used in pharmaceutical research.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a kinase inhibitor in cancer research.
Uniqueness
4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H8ClN3 |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-chloro-2-methyl-5,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H8ClN3/c1-4-10-6(8)5-2-3-9-7(5)11-4/h3,7H,2H2,1H3,(H,10,11) |
InChI Key |
AFNWRAUAORCXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2C(=C(N1)Cl)CC=N2 |
Origin of Product |
United States |
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